molecular formula C9H9BrO3 B068392 3-(2-Bromophenoxy)propanoic acid CAS No. 165538-35-2

3-(2-Bromophenoxy)propanoic acid

Cat. No. B068392
Key on ui cas rn: 165538-35-2
M. Wt: 245.07 g/mol
InChI Key: YRCVMOJOHSPJGU-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

A solution of 2-bromophenol (17.3 g, 100 mmol) in 50 mL of H2O was added NaOH (8 g, 200 mmol), 3-bromopropanoic acid (15.3 g, 100 mmol), and the mixture was stirred at reflux overnight. The reaction solution was diluted with H2O, extracted with EtOAc. The aqueous layer was acidified to pH=1˜2 and extracted with EtOAc. The combined organic phase was washed with brine, dried over anhydrous Na2SO4 and concentrated to afford 3-(2-bromophenoxy)propanoic acid.
Quantity
17.3 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[OH-].[Na+].Br[CH2:12][CH2:13][C:14]([OH:16])=[O:15]>O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:12][CH2:13][C:14]([OH:16])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15.3 g
Type
reactant
Smiles
BrCCC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(OCCC(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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